Non-Alkylator Anti-Glioblastoma Efficacy: Comparable Potency to Cisplatin with Reduced Genotoxicity Risk
A series of 2-aminoquinoline-3-carboxamide derivatives demonstrated comparable anti-proliferative activity to the clinical alkylating agent cisplatin against the U87 MG glioblastoma cell line in vitro [1]. The lead derivative (6a) also showed low cytotoxicity against normal human cell lines, establishing a functional differentiation from alkylator chemotypes that exhibit broad genotoxicity [1].
| Evidence Dimension | In vitro anti-proliferative activity |
|---|---|
| Target Compound Data | Derivatives of 2-aminoquinoline-3-carboxamide showed activity comparable to cisplatin. |
| Comparator Or Baseline | Cisplatin (DDP), a standard alkylating chemotherapeutic agent. |
| Quantified Difference | Comparable activity against U87 MG glioblastoma cells; derivative 6a exhibited low cytotoxicity on normal cells, differentiating from cisplatin. |
| Conditions | U87 MG glioblastoma cell line; MTT or similar viability assay. |
Why This Matters
This provides a clear rationale for selecting this scaffold over traditional alkylators (e.g., chlorambucil, cisplatin) for CNS oncology programs seeking to mitigate off-target genotoxicity while maintaining tumor cell potency.
- [1] Yuan P, et al. Non-alkylator anti-glioblastoma agents induced cell cycle G2/M arrest and apoptosis: Design, in silico physicochemical and SAR studies of 2-aminoquinoline-3-carboxamides. Bioorg Med Chem Lett. 2021 Nov 1;51:128371. View Source
